1-Boc-4-fluoro-4-piperidinecarboxylic Acid

描述

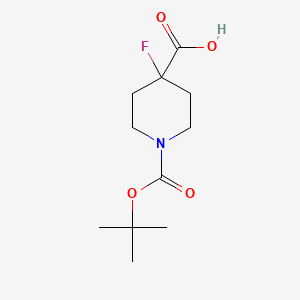

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQOTEPIFSRDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610344 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614731-04-3 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 1 Boc 4 Fluoro 4 Piperidinecarboxylic Acid

Established Synthetic Pathways Towards 1-Boc-4-fluoro-4-piperidinecarboxylic Acid

While specific literature detailing the synthesis of this compound is not extensively available, established methodologies for the synthesis of analogous fluorinated piperidines and piperidine (B6355638) carboxylic acids provide a foundation for designing potential synthetic routes. These routes often involve multi-step sequences starting from readily available precursors.

A plausible synthetic approach to this compound could commence from a commercially available starting material such as 1-Boc-4-piperidone. A key transformation would be the introduction of the fluorine and carboxylic acid functionalities at the C4 position. One potential route involves the formation of a cyanohydrin, followed by fluorination and hydrolysis.

Another strategy could involve the use of a Reformatsky-type reaction with an α-haloester, followed by fluorination of the resulting β-hydroxy ester and subsequent hydrolysis. The protection of the piperidine nitrogen with the tert-butoxycarbonyl (Boc) group is a standard procedure, typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

A hypothetical multi-step synthesis could be envisioned as follows:

Boc Protection: Reaction of a suitable piperidine precursor with di-tert-butyl dicarbonate to yield the N-Boc protected intermediate.

Functionalization at C4: Introduction of a precursor to the carboxylic acid and fluorine, for instance, through a cyanohydrin formation or an enamine-based alkylation.

Fluorination: Utilization of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor® to introduce the fluorine atom at the C4 position.

Hydrolysis: Conversion of the nitrile or ester group to the final carboxylic acid.

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions and the judicious selection of reagents. For the synthesis of this compound, several factors would need to be carefully controlled to maximize yield and purity.

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents like THF, DMF, or acetonitrile (B52724) are often employed for nucleophilic substitutions and organometallic reactions. |

| Temperature | Many reactions in the proposed synthetic sequences, such as organolithium additions or fluorination reactions, require low temperatures (-78 °C) to control reactivity and prevent side reactions. |

| Reagents | The selection of the fluorinating agent is critical. DAST, while effective, can be hazardous. More modern and safer electrophilic fluorinating agents like Selectfluor® might be preferred. |

| Catalyst | For certain steps, such as hydrogenation or cross-coupling reactions (if applicable in alternative routes), the choice of catalyst (e.g., Palladium on carbon) and its loading are crucial for reaction efficiency. |

| Reaction Time | Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products. |

| Work-up and Purification | The purification of the final product and intermediates would likely involve column chromatography, crystallization, or distillation to achieve the desired purity. The pH of the aqueous work-up is also a critical parameter to consider, especially for the isolation of the carboxylic acid. |

Development of Novel and Advanced Synthetic Approaches

Recent advances in organic synthesis offer more sophisticated and efficient methods for the preparation of complex molecules like this compound.

The synthesis of fluorinated piperidine derivatives with high stereocontrol is an active area of research. researchgate.net Asymmetric synthesis strategies can be employed to obtain enantiomerically pure products, which is often a requirement for pharmaceutical applications. Methods such as chiral auxiliary-guided reactions, asymmetric catalysis, and biocatalysis are powerful tools for achieving high stereoselectivity.

Regioselective functionalization of the piperidine ring is also a key challenge. nih.gov Direct C-H activation and functionalization methodologies are emerging as powerful techniques to introduce substituents at specific positions of the piperidine ring, potentially offering more direct and atom-economical routes. acs.org

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact. unibo.itmdpi.com For the synthesis of this compound, several green chemistry principles could be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using ionic liquids or supercritical fluids as reaction media, and employing less toxic fluorinating agents.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. researchgate.net

Catalysis: Employing catalytic methods (e.g., enzymatic or organocatalytic) to reduce the use of stoichiometric reagents.

| Green Chemistry Principle | Potential Application in Synthesis |

| Prevention | Designing the synthesis to minimize waste generation from the outset. |

| Atom Economy | Utilizing addition and cycloaddition reactions that incorporate all atoms of the reactants into the product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic fluorinating agents and avoiding the use of heavy metals. |

| Designing Safer Chemicals | The target molecule itself may be designed to have reduced toxicity and environmental impact. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or other benign solvents where possible. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure or using microwave irradiation to reduce energy consumption. |

| Use of Renewable Feedstocks | Starting from bio-based materials if feasible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing the final product to break down into innocuous substances after its use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts and ensure safety. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

Scalability Considerations for Research and Early-Stage Pharmaceutical Development

The transition of a synthetic route from a laboratory scale to a larger, pilot-plant scale for early-stage pharmaceutical development requires careful consideration of several factors. A practical and scalable approach is crucial for the timely and cost-effective production of the target compound. nih.gov

Key scalability considerations include:

Cost of Goods: The starting materials and reagents should be readily available and affordable.

Safety: The process should be designed to be safe to operate on a larger scale, avoiding highly energetic or toxic reagents and intermediates.

Robustness: The reactions should be reproducible and insensitive to small variations in reaction parameters.

Throughput: The process should be efficient, with high yields and minimal reaction times.

Isolation and Purification: The purification methods should be amenable to large-scale operations, with a preference for crystallization over chromatography.

Waste Management: The process should generate minimal waste, and any waste produced should be manageable and disposable in an environmentally friendly manner.

By addressing these considerations during the initial route design, the synthesis of this compound can be developed into a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally responsible.

Process Development and Optimization for Larger-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful optimization of each synthetic step to ensure safety, efficiency, and cost-effectiveness. The key transformations in the likely industrial synthesis are the formation of the 4-hydroxy precursor, its subsequent deoxyfluorination, and the final hydrolysis.

Step 1: Synthesis of Ethyl 1-Boc-4-hydroxy-4-piperidinecarboxylate

The synthesis of the hydroxy-ester precursor is a critical initial step. A common method involves the reaction of N-Boc-4-piperidone with a cyanide source, such as trimethylsilyl (B98337) cyanide, followed by hydrolysis and esterification. For larger-scale operations, process optimization focuses on reagent selection, reaction conditions, and product isolation to maximize yield and minimize waste.

Key optimization parameters include:

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants to ensure complete conversion while minimizing the use of excess, costly reagents.

Solvent Selection: Choosing a solvent that provides good solubility for reactants and intermediates, facilitates reaction kinetics, and is easily recoverable.

Temperature and Reaction Time: Establishing the optimal temperature profile and reaction duration to achieve high conversion rates while preventing the formation of byproducts.

Work-up and Isolation: Developing an efficient extraction and crystallization procedure to isolate the product in high purity, avoiding the need for chromatographic purification which is often impractical on a large scale.

Step 2: Deoxyfluorination of Ethyl 1-Boc-4-hydroxy-4-piperidinecarboxylate

The introduction of the fluorine atom via deoxyfluorination of the tertiary alcohol is the most crucial and challenging step in the synthesis. Several reagents can be employed for this transformation, each with its own advantages and disadvantages in a large-scale setting. Common deoxyfluorinating agents include diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor®.

Process development for this step centers on:

Fluorinating Agent Selection: While DAST is effective, its thermal instability can be a concern for large-scale reactions. Deoxo-Fluor® offers improved thermal stability. The choice of reagent is a critical optimization point, balancing reactivity, safety, and cost.

Control of Reaction Exothermicity: Deoxyfluorination reactions can be highly exothermic. Implementing controlled addition of the fluorinating agent and efficient heat management are paramount for safety and to prevent side reactions.

Byproduct Management: The reaction generates byproducts that need to be effectively removed during work-up. An optimized aqueous quench and extraction procedure is essential.

Step 3: Hydrolysis of Ethyl 1-Boc-4-fluoro-4-piperidinecarboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved using a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of solvents like THF and water.

Optimization of the hydrolysis involves:

Base Selection and Stoichiometry: Using the appropriate amount of a suitable base to ensure complete and rapid hydrolysis without causing degradation of the product.

Solvent System: Employing a solvent mixture that facilitates the reaction and allows for straightforward isolation of the final product upon acidification.

Product Isolation: Developing a robust crystallization or precipitation method to obtain the final product with high purity and in a form that is easy to handle and dry.

Table 1: Optimized Parameters for a Representative Large-Scale Synthesis

| Step | Key Parameters | Optimized Conditions | Typical Yield |

| 1. Hydroxy-ester Formation | Reagents, Solvent, Temperature | N-Boc-4-piperidone, TMSCN, then HCl in Ethanol; Toluene; 0-25°C | 85-95% |

| 2. Deoxyfluorination | Fluorinating Agent, Temperature | Deoxo-Fluor®, Dichloromethane (B109758); -78°C to 25°C | 70-85% |

| 3. Hydrolysis | Base, Solvent, pH for Isolation | LiOH, THF/Water; pH 2-3 | 90-98% |

Strategies for Maintaining High Purity and Maximizing Synthetic Efficiency

Strategies for High Purity:

Impurity Profiling: Identifying potential impurities at each stage of the synthesis allows for the development of targeted purification strategies.

Crystallization: The use of controlled crystallization for the isolation of intermediates and the final product is a powerful technique for removing impurities and achieving high purity on a large scale. Solvent screening and the development of specific cooling and seeding protocols are key aspects of this strategy.

Telescoping Reactions: Where possible, combining reaction steps without isolating the intermediate can reduce handling losses and the potential for contamination. This requires careful selection of reaction conditions and solvents that are compatible across multiple steps.

In-process Controls: Implementing analytical checks at various points in the process allows for real-time monitoring of reaction progress and purity, enabling adjustments to be made to ensure the final product meets specifications.

Strategies for Maximizing Synthetic Efficiency:

Atom Economy: Designing the synthetic route to incorporate the maximum number of atoms from the starting materials into the final product.

Catalysis: The use of catalysts can improve reaction rates, reduce reaction times, and allow for milder reaction conditions, all of which contribute to a more efficient process.

Flow Chemistry: For certain steps, particularly the potentially hazardous deoxyfluorination, transitioning to a continuous flow process can offer significant advantages in terms of safety, control, and scalability.

Table 2: Purity and Efficiency Metrics for an Optimized Process

| Metric | Target | Strategy |

| Final Product Purity | >99% (HPLC) | Multi-step crystallization, impurity profiling |

| Overall Yield | >60% | Optimization of each step, minimizing transfer losses |

| Process Mass Intensity (PMI) | <50 kg waste/kg product | Solvent recycling, atom-economical reagents |

| Cycle Time | < 72 hours | Optimized reaction times, efficient work-ups |

Chemical Transformations and Reactivity Profiles of 1 Boc 4 Fluoro 4 Piperidinecarboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is the most versatile functional handle for derivatization, enabling the synthesis of a wide array of analogs through standard and advanced organic transformations.

The carboxylic acid can be readily converted into esters, amides, and alcohols, which are fundamental transformations in the synthesis of bioactive molecules.

Esterification: The formation of esters is typically achieved under standard conditions. For example, reaction with an alkyl halide, such as iodomethane, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, yields the corresponding methyl ester.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. This transformation can be accomplished by activating the carboxylic acid and then reacting it with a primary or secondary amine. A vast number of coupling reagents are available to facilitate this process, ensuring high yields and compatibility with a wide range of functional groups. bachem.comresearchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (1-Boc-4-fluoro-piperidin-4-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or borane (B79455) complexes (e.g., BH₃·THF).

| Transformation | Reagents and Conditions | Product Class |

| Esterification | R-X (e.g., CH₃I), K₂CO₃, in DMF | Ester |

| Amidation | R¹R²NH, Coupling Agent (e.g., HATU, DIC/Oxyma), Base (e.g., DIPEA), in DCM or DMF | Amide |

| Reduction | 1. LiAlH₄ or BH₃·THF in THF2. Aqueous Workup | Primary Alcohol |

For efficient coupling reactions, particularly in amide bond formation, the carboxylic acid is often converted into a more reactive intermediate. bachem.com This pre-activation step minimizes side reactions and enhances reaction rates.

Acyl Halides: Treatment with reagents such as oxalyl chloride or thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. Alternatively, deoxyfluorinating agents can produce the corresponding acyl fluoride, which has gained popularity due to its unique reactivity and stability profile. nih.gov

Activated Esters: In peptide synthesis and other complex molecule constructions, the formation of activated esters is common. uniurb.it This involves reacting the carboxylic acid with compounds like N-hydroxysuccinimide (NHS) or using coupling reagents that form highly reactive intermediates in situ. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of additives like HOBt (1-Hydroxybenzotriazole) are frequently employed. bachem.com

| Activated Derivative | Formation Reagents | Key Features |

| Acyl Chloride | (COCl)₂, SOCl₂ | Highly reactive, sensitive to moisture. |

| Acyl Fluoride | Cyanuric fluoride, Pentafluoropyridine (PFP) | More stable than acyl chlorides, useful in challenging amidations. nih.gov |

| Activated Ester (e.g., NHS ester) | N-hydroxysuccinimide, DCC | Isolable intermediates, commonly used for bioconjugation. |

| In situ Activation (e.g., with HATU) | HATU, Base (DIPEA) | High coupling efficiency, suppresses racemization. |

Selective Manipulation of the Fluoro-Substituent

The fluorine atom at the C4 position is a key feature of the molecule, but it is not a reactive handle for further functionalization under typical synthetic conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it exceptionally stable and resistant to cleavage.

The role of the fluoro-substituent is primarily to impart specific physicochemical properties to the molecule rather than to participate in chemical reactions. These properties include:

Metabolic Blocking: The fluorine atom can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

Modulation of Basicity: As a strongly electron-withdrawing group, the fluorine atom lowers the pKa of the piperidine (B6355638) nitrogen, influencing its binding characteristics and pharmacokinetic profile.

Conformational Control: The steric bulk and electronic nature of fluorine can influence the conformational preference of the piperidine ring.

Therefore, the reactivity profile of this compound is characterized by the chemical inertness of the C-F bond. Standard nucleophilic or electrophilic substitution reactions to displace or alter the fluoro-substituent are not synthetically viable.

Strategic Cleavage and Introduction of the N-Boc Protecting Group

The N-Boc group is a crucial element for modulating the reactivity of the piperidine nitrogen. Its introduction and removal are routine and high-yielding steps in multi-step synthesis. total-synthesis.comorganic-chemistry.org

Cleavage (Deprotection): The Boc group is designed to be stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. total-synthesis.com The standard protocol involves treatment with a strong acid such as trifluoroacetic acid (TFA), often in an inert solvent like dichloromethane (B109758) (DCM). sigmaaldrich.com Anhydrous hydrochloric acid (HCl) in solvents like 1,4-dioxane (B91453) or diethyl ether is also highly effective. The mechanism proceeds via protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.

Introduction (Protection): The N-Boc group is introduced onto the parent 4-fluoro-4-piperidinecarboxylic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in the presence of a base, such as triethylamine (B128534) (Et₃N) or sodium hydroxide (B78521), in a suitable solvent system like a mixture of water and an organic solvent (e.g., THF or dioxane).

| Transformation | Reagents and Conditions | Result |

| Cleavage | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)orHCl in 1,4-Dioxane | Removal of Boc group to yield the secondary amine salt. |

| Introduction | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N) | Protection of the piperidine nitrogen as its tert-butyl carbamate. |

Advanced C-C Bond Formation Reactions Utilizing the Piperidine Core

Beyond simple derivatization of the carboxylic acid, the entire carboxylate group can be used as a synthetic handle for advanced carbon-carbon bond formation through modern cross-coupling methodologies.

Recent advances in photoredox and transition-metal catalysis have enabled the direct use of carboxylic acids as precursors for alkyl radicals in cross-coupling reactions. rsc.org α-Fluorocarboxylic acids, such as 1-Boc-4-fluoro-4-piperidinecarboxylic acid, are suitable substrates for these transformations. acs.org

A prominent example is the dual photoredox/nickel-catalyzed decarboxylative cross-coupling of α-fluorocarboxylic acids with aryl halides. researchgate.net In this process, a photocatalyst (e.g., an iridium complex) absorbs light and initiates a single-electron transfer (SET) process with the carboxylate, leading to its decarboxylation. This generates a key α-fluoro radical intermediate at the C4 position of the piperidine ring. This radical is then intercepted within a nickel catalytic cycle to couple with an aryl halide, forming a new C(sp³)–C(sp²) bond. This powerful method allows for the direct installation of the fluoropiperidine scaffold onto aromatic and heteroaromatic systems. researchgate.net

| Reaction Type | Catalytic System | Key Intermediate | Bond Formed |

| Decarboxylative Arylation | Ir-based photocatalyst + Ni-bipyridine complex + Aryl Halide (Ar-X) + Blue LED light | α-fluoro radical | C(sp³)–C(sp²) |

Other Carbon-Carbon Bond Forming Methodologies

While the transformation of the carboxylic acid functional group of this compound into functionalities like Weinreb amides for subsequent carbon-carbon (C-C) bond formation represents a viable synthetic strategy, more direct methods leveraging the inherent reactivity of the carboxylic acid itself have been explored. Notably, photoredox-catalyzed decarboxylative reactions have emerged as a powerful tool for generating alkyl radicals from readily available carboxylic acids, enabling the formation of new C-C bonds under mild conditions.

Photoredox-Catalyzed Decarboxylative Alkylation

A significant advancement in the utilization of this compound for C-C bond construction is its application in photoredox-catalyzed decarboxylative alkylation. This methodology allows for the direct coupling of the fluoropiperidine scaffold with a variety of radical acceptors, known as SOMOphiles (Singly Occupied Molecular Orbital-philes), such as electron-deficient alkenes.

Mechanism and Key Features: The reaction is initiated by the formation of a carboxyl radical through a single-electron transfer (SET) process between the deprotonated carboxylic acid and a photoexcited catalyst. This carboxyl radical rapidly undergoes decarboxylation (extrusion of CO₂) to generate a tertiary α-monofluoroalkyl radical at the C4 position of the piperidine ring. This key radical intermediate can then be trapped by a suitable SOMOphile to forge a new carbon-carbon bond. A common photocatalyst employed for this transformation is 4CzIPN (2,4,5,6-tetrakis(carbazol-9-yl)-1,3-dicyanobenzene), which is activated by visible light (e.g., blue LEDs).

Research Findings: Recent studies have demonstrated the successful application of this strategy using this compound. The tertiary α-monofluoroalkyl radical generated from this precursor has been shown to couple efficiently with a range of activated alkenes. For example, the reaction with pentafluorostyrene proceeds to furnish the corresponding fluoroalkylated product in good yield. acs.org Similarly, coupling with methyl cinnamate (B1238496) has been achieved, showcasing the method's utility for creating more complex molecular architectures. acs.org

The scalability of this process has also been investigated. While batch reactions on a larger scale can suffer from diminished yields due to issues with light penetration, transitioning to a continuous-flow photoreactor can overcome this limitation, enabling multi-gram synthesis without a significant loss of efficiency. acs.org

A notable extension of this methodology is its use in multicomponent reactions. In a single transformation, the α-monofluoroalkyl radical derived from this compound can participate in a cascade reaction involving two different SOMOphiles. For instance, a mixture of the carboxylic acid, methyl acrylate, and 4-chlorobenzaldehyde, when subjected to the optimized photoredox conditions, results in the formation of a complex product where two new C-C bonds are forged across the alkene backbone. acs.org

The table below summarizes representative examples of photoredox-catalyzed decarboxylative couplings involving this compound.

| SOMOphile (Alkene) | Product | Yield (%) | Reference |

|---|---|---|---|

| Pentafluorostyrene | tert-butyl 4-fluoro-4-(2,3,4,5,6-pentafluorophenethyl)piperidine-1-carboxylate | 70 | acs.org |

| Methyl Cinnamate | tert-butyl 4-(3-methoxy-3-oxo-1-phenylpropyl)-4-fluoropiperidine-1-carboxylate | 45 (batch, >2 mmol scale) | acs.org |

| Methyl Acrylate / 4-Chlorobenzaldehyde (3-component) | tert-butyl 4-(2-((4-chlorophenyl)(hydroxy)methyl)-3-methoxy-3-oxopropyl)-4-fluoropiperidine-1-carboxylate | 55 | acs.org |

This decarboxylative strategy highlights a modern and efficient approach to forming C-C bonds directly from this compound, providing a valuable tool for late-stage functionalization and the synthesis of complex fluorinated molecules. acs.org

Role As a Versatile Building Block in Complex Molecular Synthesis

Construction of Fluorinated Heterocyclic Systems

The fluorinated piperidine (B6355638) moiety is a privileged structure in medicinal chemistry, and 1-Boc-4-fluoro-4-piperidinecarboxylic acid serves as a key starting material for accessing a variety of more complex heterocyclic systems.

Synthesis of Substituted Piperidines and Pyrrolidines

The presence of a carboxylic acid and a protected amine on the this compound scaffold allows for straightforward derivatization to produce a wide range of substituted piperidines.

One of the most direct applications is in amide bond formation. Research focused on the development of potent and CNS penetrant M5-preferring positive allosteric modulators has utilized this building block for the synthesis of a novel N-(indanyl)piperidine amide scaffold. nih.gov In this synthesis, the carboxylic acid of this compound is activated and coupled with various chiral amines, such as fluorinated (R)-indanamines, to generate the corresponding amides in high yields. nih.gov This reaction demonstrates the utility of the compound in creating complex piperidine derivatives with potential therapeutic applications. nih.gov

| Amine Reactant | Coupling Agent | Product Type | Yield (%) |

| Chiral Indane Amines | HATU | N-(Indanyl)piperidine Amide | 65-93% |

| Data sourced from research on M5-preferring positive allosteric modulators. nih.gov |

A more innovative approach involves the use of photoredox catalysis to achieve a decarboxylative monofluoroalkylation. acs.orgresearchgate.net In this process, this compound serves as a precursor to a tertiary α-monofluoroalkyl radical. This radical species can then be coupled with a variety of Giese acceptors, such as styrene (B11656) derivatives, to form new carbon-carbon bonds at the 4-position of the piperidine ring. acs.org This method not only creates novel substituted piperidines but also highlights the compound's utility in modern catalytic transformations to build complex fluorinated architectures. acs.orgresearchgate.net The protocol has been shown to be scalable and tolerant of various functional groups, making it suitable for drug discovery programs. researchgate.net

| Giese Acceptor | Product Type | Yield (%) |

| Pentafluorostyrene | 4-(Pentafluorophenylethyl)-piperidine derivative | 70% |

| 2-Vinyl Pyridine | 4-(Pyridin-2-ylethyl)-piperidine derivative | 65% |

| Methyl Cinnamate (B1238496) | 4-(Methoxycarbonyl-2-phenylethyl)-piperidine derivative | 45-55% |

| Data sourced from studies on continuous flow decarboxylative monofluoroalkylation. acs.orgresearchgate.net |

While the compound is a direct precursor for piperidines, its potential for ring contraction to form substituted pyrrolidines, a common transformation for other cyclic systems, remains an area for further exploration.

Integration into Fused and Bridged Ring Architectures

Fused and bridged ring systems are of significant interest in drug discovery as they introduce three-dimensional complexity and conformational rigidity. Spirocyclic compounds, in particular, are sought after for their ability to improve properties such as solubility and metabolic stability. activate-scientific.com While this compound is highlighted in chemical catalogues as a building block for spirocyclic compounds, specific, published examples detailing its direct conversion into fused or bridged heterocyclic architectures are not yet prominent in the scientific literature. activate-scientific.com The quaternary center at the 4-position, however, makes it a theoretically ideal candidate for the synthesis of spirocyclic piperidines, where the piperidine ring is joined to another ring system through this single shared carbon atom.

Application in Peptide Chemistry and Peptidomimetic Design

The structural rigidity and unique electronic properties imparted by the fluorinated piperidine core make this compound an attractive candidate for applications in peptide science.

Incorporation into Peptidic Sequences as a Constrained Amino Acid

Unnatural amino acids are frequently incorporated into peptides to restrict their conformation, enhance their stability against enzymatic degradation, and improve their biological activity. activate-scientific.com With its protected α-amino acid-like structure, this compound can be considered a constrained, fluorinated analogue of proline or other cyclic amino acids. The piperidine ring enforces a specific backbone dihedral angle, thereby reducing the conformational flexibility of a peptide chain. The Boc and carboxylic acid groups are suitable for standard solid-phase or solution-phase peptide synthesis protocols. Although its potential as a tool for creating structurally defined peptides is clear, specific examples of its incorporation into peptidic sequences are not yet widely documented in peer-reviewed literature.

Design and Synthesis of Fluorinated Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The this compound scaffold is well-suited for this purpose. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The piperidine core serves as a rigid scaffold to orient appended functional groups in a manner that mimics the side chains of key amino acid residues in a native peptide sequence. The synthesis of M5-preferring positive allosteric modulators, which involves creating amide linkages to the piperidine core, serves as an example of how this building block can be used to generate molecules that interact with biological targets often targeted by peptides. nih.gov

Contribution to Diverse Chemical Library Synthesis for High-Throughput Screening

The generation of chemical libraries containing novel and structurally diverse compounds is essential for high-throughput screening (HTS) and the discovery of new drug leads. The synthetic tractability of this compound makes it an excellent building block for this purpose.

The straightforward and high-yielding amide coupling reactions, as demonstrated in the synthesis of M5 PAMs, are amenable to combinatorial approaches. nih.gov By reacting the core piperidine acid with a diverse set of amines, a focused library of compounds can be rapidly generated to explore structure-activity relationships (SAR) for a particular biological target. nih.gov

Furthermore, the development of the photoredox-catalyzed monofluoroalkylation methodology allows for the coupling of the piperidine core with a wide array of different radical acceptors. acs.orgresearchgate.net This broad substrate scope enables the creation of a highly diverse library of fluorinated molecules from a single starting material, introducing varied functionalities for screening against a wide range of biological targets. The amenability of this protocol to late-stage functionalization of biologically active molecules further underscores its value in generating compounds for drug discovery programs. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Fluorinated Bioactive Molecules

1-Boc-4-fluoro-4-piperidinecarboxylic acid serves as a key starting material for creating complex fluorinated molecules. The introduction of a fluorine atom into organic compounds is a widely recognized strategy to improve their pharmacological profiles. researchgate.net Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve bioavailability by modulating lipophilicity. researchgate.netnih.gov

The piperidine (B6355638) scaffold itself is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its ability to confer desirable physicochemical properties and serve as a versatile scaffold for exploring three-dimensional chemical space. nih.govresearchgate.net The combination of the fluorine atom and the piperidine ring in this compound makes it a highly sought-after fragment in drug discovery. nih.gov Synthetic strategies often leverage the carboxylic acid and the Boc-protected amine for sequential modifications, allowing for the construction of diverse molecular architectures. The synthesis of fluorinated piperidines can be challenging, often hampered by competing hydrodefluorination pathways, but methods like the metal-catalyzed hydrogenation of readily available fluoropyridines have been developed to access these valuable building blocks. nih.gov

Role in the Development of Central Nervous System Agents

The development of drugs targeting the Central Nervous System (CNS) is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of many therapeutic molecules. The physicochemical properties of the piperidine ring, such as its pKa and flexible conformation, can be modulated to improve brain permeability. nih.gov The incorporation of fluorine can further enhance lipophilicity, which is a critical factor for crossing the BBB. researchgate.net These characteristics position this compound as a promising scaffold for CNS drug discovery. nih.gov

The 4-anilinopiperidine structure is the core of many potent synthetic opioids, including fentanyl and its analogs. wikipedia.org A closely related compound, para-fluoro 4-anilino-1-Boc-piperidine, is categorized as a precursor in the synthesis of these fentanyl-related compounds. caymanchem.com This highlights the utility of the 1-Boc-fluoropiperidine scaffold in constructing molecules that interact with opioid receptors.

Opioid receptors, particularly the µ-opioid receptor (MOR), are well-established targets for potent analgesics. nih.govnih.gov Research has focused on developing novel MOR agonists and positive allosteric modulators (PAMs) to achieve pain relief while minimizing side effects like respiratory depression and dependence. nih.govresearchgate.net The piperidine core is a common feature in many MOR agonists. mdpi.com By providing a fluorinated piperidine building block, this compound enables the synthesis of novel opioid receptor modulators, where the fluorine atom can be used to fine-tune receptor affinity and selectivity. mdpi.comebi.ac.uk

| Precursor Compound | Target Class | Example Analogs |

| para-fluoro 4-Anilino-1-Boc-piperidine | Opioid Receptor Agonists | Fentanyl-related compounds |

| 1-Boc-4-AP | Opioid Receptor Agonists | Fentanyl, Butyrylfentanyl, Furanylfentanyl |

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and physicochemical properties of drug candidates. acs.org In molecules derived from this compound, both the piperidine ring and the fluorine atom play significant roles.

The piperidine ring provides a conformationally constrained scaffold that can orient substituents in a defined three-dimensional arrangement for optimal interaction with biological targets. researchgate.net Its structural flexibility allows it to engage in various non-covalent interactions, often leading to improved pharmacokinetic and pharmacodynamic properties. researchgate.net

The fluorine atom's contribution to SAR is multifaceted. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing ionization state and receptor interactions. nih.gov It can form hydrogen bonds and other non-covalent interactions, potentially increasing binding energy with a target protein. nih.gov For instance, in a study on norfloxacin (B1679917) analogues, altering a fluorine atom was found to increase the strength of hydrogen bonds and affect the binding energy with the target enzyme, DNA gyrase A. nih.gov This strategic placement of fluorine can be pivotal in enhancing potency and selectivity. nih.govresearchgate.net

Utilization in the Synthesis of Cholinesterase Inhibitors and Other Enzyme Modulators

Cholinesterase inhibitors, which block the breakdown of acetylcholine, are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Many known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) feature heterocyclic scaffolds, including the piperidine ring. nih.govmdpi.com The development of new cholinesterase inhibitors often involves synthesizing derivatives with varied heterocyclic cores to optimize potency and selectivity. mdpi.com

Given the prevalence of the piperidine moiety in this class of drugs, this compound represents a valuable building block for creating novel cholinesterase inhibitors. The fluorine atom can be introduced to explore its effect on interactions within the active site of the cholinesterase enzymes, potentially leading to compounds with enhanced inhibitory activity or improved selectivity for BChE over AChE, which may be beneficial in later stages of Alzheimer's disease. nih.gov Beyond cholinesterases, this building block can be applied to the synthesis of inhibitors for other CNS-relevant enzymes, such as BACE-1, where related morpholine-containing compounds have shown significant activity. nih.gov

| Enzyme Target | Therapeutic Area | Role of Piperidine/Fluorine Scaffold |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Core scaffold for inhibitor design |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Potential for selective inhibition |

| BACE-1 | Alzheimer's Disease | Bioisosteric replacement for morpholine (B109124) scaffolds |

Application in the Development of Bioimaging Probes and Radiotracers

Bioimaging probes and radiotracers are essential tools for visualizing and studying biological processes in real-time. Fluorine plays a dual role in this field. The stable isotope, fluorine-19 (¹⁹F), can be used in ¹⁹F magnetic resonance imaging (MRI), while the radioactive isotope, fluorine-18 (B77423) (¹⁸F), is one of the most commonly used radionuclides in positron emission tomography (PET) imaging.

The synthesis of fluorinated fluorophores, such as BODIPY and rhodamine dyes, is an active area of research for creating probes for fluorescence microscopy. nih.gov The introduction of fluorine can enhance photostability and modulate the spectral properties of these dyes. nih.gov this compound can be used to attach a fluorinated piperidine moiety to these or other imaging scaffolds, potentially improving their cellular uptake, target specificity, and pharmacokinetic properties. Furthermore, the synthesis of loperamide (B1203769) analogs for future radiolabeling studies underscores the utility of the piperidine scaffold in developing imaging agents. mdpi.com The presence of the carboxylic acid function provides a convenient handle for conjugation to targeting vectors or imaging cores, making it a versatile tool for the development of next-generation bioimaging probes and radiotracers.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "1-Boc-4-fluoro-4-piperidinecarboxylic Acid". Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and stereochemical arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound", the spectrum would be expected to show distinct signals for the tert-butoxycarbonyl (Boc) group, and the protons of the piperidine (B6355638) ring. The protons on the piperidine ring would exhibit complex splitting patterns due to geminal and vicinal couplings, further complicated by the presence of the fluorine atom. The signals for the protons on carbons adjacent to the nitrogen would appear downfield due to the electron-withdrawing effect of the nitrogen atom and the Boc group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. The carbon atom bonded to the fluorine (C4) would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would show a signal for the single fluorine atom in the molecule. The chemical shift and coupling of this signal with neighboring protons would provide valuable information about the electronic environment and conformation around the fluorine atom.

The conformational behavior of fluorinated piperidines has been a subject of study, where factors like electrostatic interactions, hyperconjugation, and steric effects influence the preferred conformation. In "this compound", the interplay of the bulky Boc group, the fluorine atom, and the carboxylic acid at the C4 position would dictate the chair conformation equilibrium of the piperidine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted values and may differ from experimental results.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.0 |

| C (CH₃)₃ | - | ~80.0 |

| C=O (Boc) | - | ~154.0 |

| CH₂ (Piperidine, C2/C6) | 3.0 - 4.0 (m, 4H) | ~42.0 |

| CH₂ (Piperidine, C3/C5) | 1.8 - 2.2 (m, 4H) | ~34.0 |

| C4 | - | ~92.0 (d, ¹JC-F) |

| COOH | ~12.0 (br s, 1H) | ~175.0 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For "this compound", a high-resolution mass spectrum would confirm its molecular formula (C₁₁H₁₈FNO₄) by providing a highly accurate mass measurement of the molecular ion.

Fragmentation Analysis: In a typical electron ionization (EI) mass spectrum, the molecular ion may be observed, although it can be weak. Characteristic fragmentation pathways would include:

Loss of the tert-butyl group: A prominent peak corresponding to the loss of a tert-butyl radical (57 Da) from the molecular ion.

Loss of isobutylene (B52900): A fragmentation pathway leading to the loss of isobutylene (56 Da) from the molecular ion.

Loss of the Boc group: Cleavage of the N-C bond of the Boc group can result in the loss of the entire Boc group (101 Da).

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da).

Cleavage of the piperidine ring: Fragmentation of the piperidine ring can lead to various smaller charged fragments.

The presence of these characteristic fragments in the mass spectrum provides strong evidence for the proposed structure of the molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | m/z (expected) | Description |

| [M]⁺ | 247.12 | Molecular Ion |

| [M - C₄H₉]⁺ | 190.06 | Loss of tert-butyl group |

| [M - CO₂]⁺ | 203.13 | Loss of carbon dioxide |

| [M - Boc]⁺ | 146.07 | Loss of the Boc group |

Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for determining the purity of "this compound" and for separating it from any impurities or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis. A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed with a UV detector. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both separation and identification. As the components of the mixture are separated by the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the tentative identification of impurities based on their molecular weights.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. A UPLC method for "this compound" would offer a significant improvement in throughput for quality control applications.

Interactive Data Table: Typical HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

X-ray Diffraction Studies for Absolute Configuration and Solid-State Conformational Analysis

Computational Chemistry and Theoretical Investigations of 1 Boc 4 Fluoro 4 Piperidinecarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-Boc-4-fluoro-4-piperidinecarboxylic acid, DFT calculations can elucidate the distribution of electrons within the molecule, providing insights into its stability, reactivity, and intermolecular interactions.

DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to accurately model the electronic environment. karazin.ua These calculations can generate electron density maps, which visualize regions of high and low electron concentration. The electronegative fluorine and oxygen atoms are expected to draw electron density, creating regions of partial negative charge, while the surrounding carbon and hydrogen atoms would exhibit partial positive charges.

The molecular electrostatic potential (MEP) map is another critical output from DFT calculations. It illustrates the electrostatic potential on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen of the Boc group and the carboxylic acid, as well as the fluorine atom, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its biological activity. For a flexible molecule like this compound, understanding its preferred conformations is key. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents like the Boc group and the geminal fluoro and carboxylic acid groups at the 4-position can influence this preference.

Conformational analysis, often performed using molecular mechanics force fields or DFT, can identify the most stable chair conformers. The primary equilibrium would be between two chair forms where the substituents at C4 are either axial or equatorial. Due to the steric bulk of the Boc group on the nitrogen, it is expected to strongly prefer the equatorial position. The fluorine and carboxylic acid groups at the C4 position will also have preferences. The anomeric effect, a stereoelectronic effect involving the interaction between the lone pairs of the nitrogen and the antibonding orbital of the C-F bond, could play a role in stabilizing certain conformations. researchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, typically in a simulated solvent environment. mdpi.com An MD simulation would track the atomic movements, revealing the flexibility of the piperidine ring, the rotation of the Boc and carboxylic acid groups, and the interactions with solvent molecules. This can help to understand the conformational landscape the molecule explores at a given temperature.

Table 2: Hypothetical Conformational Energy Profile

| Conformer | Key Feature | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair 1 | Carboxylic Acid (axial), Fluorine (equatorial) | 0.0 | ~70% |

| Chair 2 | Carboxylic Acid (equatorial), Fluorine (axial) | ~0.5 - 1.0 | ~30% |

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO Analysis, NBO Analysis)

To quantify the chemical reactivity of this compound, various quantum chemical descriptors can be calculated. researchgate.net Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. A higher HOMO energy suggests a better electron donor. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

For this molecule, the HOMO is likely to be localized on the non-bonding orbitals of the oxygen atoms in the carboxylic acid and Boc groups. The LUMO may be centered on the antibonding orbitals of the carbonyl groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify hyperconjugative interactions, such as the anomeric effect mentioned earlier, by measuring the stabilization energy (E(2)) between donor (filled) and acceptor (unfilled) orbitals. NBO analysis would also provide the natural atomic charges, offering a more refined picture of charge distribution than simpler methods.

Table 3: Predicted Reactivity Indices

| Index | Predicted Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | ~ -7.0 to -8.0 | Relates to ionization potential; indicates electron-donating ability. |

| LUMO Energy | ~ -0.5 to -1.5 | Relates to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 to 7.0 | A large gap suggests high kinetic stability and low chemical reactivity. |

| Chemical Hardness | ~ 3.0 to 3.5 | A measure of resistance to change in electron distribution. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the characterization and identification of a compound. DFT calculations can be used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental spectra. This comparison can help to confirm the structure of the synthesized molecule and to assign the observed signals to specific atoms. The presence of the electronegative fluorine atom is expected to have a significant effect on the chemical shifts of nearby carbon and hydrogen atoms.

Similarly, the vibrational frequencies from DFT calculations can be used to generate a theoretical IR spectrum. The calculated frequencies for key functional groups, such as the C=O stretches of the Boc and carboxylic acid groups, and the C-F stretch, can be compared with the experimental IR spectrum to confirm the presence of these groups. It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method.

Table 4: Predicted Spectroscopic Data

| Spectroscopic Parameter | Functional Group | Predicted Value |

|---|---|---|

| ¹³C NMR Chemical Shift | C-F | ~ 90 - 100 ppm |

| ¹³C NMR Chemical Shift | C=O (Boc) | ~ 153 - 156 ppm |

| ¹³C NMR Chemical Shift | C=O (Carboxylic Acid) | ~ 175 - 180 ppm |

| IR Vibrational Frequency | C=O Stretch (Boc) | ~ 1690 - 1710 cm⁻¹ |

| IR Vibrational Frequency | C=O Stretch (Carboxylic Acid) | ~ 1720 - 1740 cm⁻¹ |

These theoretical predictions, once validated against experimental data, provide a deeper understanding of the molecule's properties and behavior at an atomic level.

Future Research Directions and Outlook for 1 Boc 4 Fluoro 4 Piperidinecarboxylic Acid

Exploration of Novel and Expedient Synthetic Pathways

While methods exist for the synthesis of fluorinated piperidines, many traditional routes are often lengthy, require harsh conditions, or involve multi-step syntheses with pre-functionalized precursors, which can be inefficient. nih.gov Future research will prioritize the development of more direct, scalable, and cost-effective synthetic strategies.

Key areas of exploration include:

Dearomatization-Hydrogenation (DAH) Processes: A promising one-pot strategy involves the rhodium-catalyzed dearomatization of fluoropyridine precursors followed by hydrogenation. nih.govnih.gov This approach allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines and could be adapted for the synthesis of 4,4-disubstituted analogs. nih.gov

Late-Stage C-H Functionalization: Research into palladium-catalyzed C-H functionalization presents an opportunity to introduce the gem-difluoro motif directly onto a pre-formed ring system, potentially simplifying synthetic routes. nih.govnih.gov

Biocatalysis and Radical Cross-Coupling: A novel two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling is emerging as a powerful method for creating complex piperidines. news-medical.net Adapting this modular approach could dramatically reduce the number of steps required to build highly functionalized derivatives from the parent scaffold. news-medical.net

Copper-Catalyzed Cyclization: The use of earth-abundant copper catalysts for reactions like intramolecular aminodifluoroalkylation of alkenes is a growing area of interest for creating CF2-substituted piperidines. This offers a more sustainable and economical alternative to precious metal catalysts.

| Synthetic Pathway | Key Features | Potential Advantages | Associated Catalyst/Reagent |

|---|---|---|---|

| Dearomatization-Hydrogenation (DAH) | One-pot reaction converting fluoropyridines to fluoropiperidines. nih.govnih.gov | High diastereoselectivity, access to multi-fluorinated analogs. nih.gov | Rhodium (I) complex, Pinacol borane (B79455) nih.gov |

| Biocatalytic C-H Oxidation + Radical Cross-Coupling | Two-stage modular process for functionalizing piperidine (B6355638) rings. news-medical.net | Streamlined synthesis, reduced reliance on protecting groups. news-medical.net | Enzymes, Nickel electrocatalysis news-medical.net |

| Intramolecular Aminodifluoroalkylation | Copper-catalyzed cyclization of alkenes to form CF2-piperidines. | Use of earth-abundant metal, direct formation of CF2 group. | Copper catalyst |

| Palladium-Catalyzed Hydrogenation | Robust method for hydrogenating fluoropyridines, tolerant to air and moisture. nih.gov | Good functional group tolerance, effective for substrates inaccessible by rhodium catalysis. nih.gov | Palladium on carbon (Pd/C) nih.gov |

Expansion of Applications in Emerging Therapeutic Areas and Materials Science

The unique physicochemical properties imparted by fluorine make fluorinated piperidines highly sought-after in drug discovery. nih.gov The fluorine atom in 1-Boc-4-fluoro-4-piperidinecarboxylic acid can modulate pKa, lipophilicity, metabolic stability, and binding affinity, making it an attractive scaffold for new therapeutics. nih.govresearchgate.net

Future applications are anticipated in:

Emerging Therapeutic Areas: The piperidine nucleus is a privileged scaffold found in drugs targeting a wide range of diseases. mdpi.comresearchgate.net Derivatives of this compound could be explored for activity as neurokinin receptor antagonists, novel antibiotics, and anticancer agents. news-medical.net The conformational rigidity of the scaffold is particularly valuable for designing potent and selective enzyme inhibitors or receptor ligands in areas like oncology and neuroscience.

Materials Science: Fluorinated organic compounds are integral to the development of advanced materials such as liquid crystals, specialized polymers, and photovoltaic cells. springernature.com The polarity and stability of the C-F bond in this building block could be exploited to create novel fluorinated polymers or functional materials with unique dielectric properties, thermal stability, or chemical resistance. nih.govnih.gov

Integration with High-Throughput Synthesis and Automated Research Platforms

To accelerate the discovery process, future research will increasingly rely on the integration of advanced automation. The synthesis of this compound derivatives is well-suited for modern platforms that enable rapid library generation and screening.

Key integrations include:

Automated Synthesis and Purification: Platforms combining computational library design with parallel solution-phase synthesis and automated purification can be used to generate large libraries of analogs for structure-activity relationship (SAR) studies. nih.gov This allows for the rapid exploration of chemical space around the core scaffold.

Continuous Flow Chemistry: Continuous flow protocols offer significant advantages in terms of safety, scalability, and reaction speed, often reducing reaction times to mere minutes. acs.org Developing a flow-based synthesis for this compound and its derivatives would enable efficient, on-demand production and facilitate multi-step sequences without manual isolation of intermediates. acs.org This technology is particularly advantageous for managing energetic or hazardous reagents sometimes used in fluorination chemistry.

Development of Advanced Catalytic Systems for Efficient Transformations

Catalysis is central to the efficient and selective synthesis of complex molecules. The future of this compound chemistry will be heavily influenced by the development of novel catalytic systems that offer improved performance, sustainability, and selectivity.

Directions for catalyst development include:

Earth-Abundant Metal Catalysis: While palladium and rhodium are effective, there is a strong push towards using more sustainable and cost-effective metals like copper and nickel for key transformations. news-medical.net

Asymmetric Catalysis: The development of chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for the enantioselective synthesis of derivatives, which is essential for pharmaceutical applications. mdpi.commdpi.com

Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity for C-F bond formation and piperidine functionalization under mild conditions, often providing access to transformations not achievable with traditional thermal methods. news-medical.netmdpi.com

| Catalyst Type | Metal/Core | Application | Key Advantage |

|---|---|---|---|

| Hydrogenation Catalyst | Palladium | Hydrogenation of fluoropyridines. nih.gov | Robust, tolerant to air and moisture. nih.gov |

| Dearomatization Catalyst | Rhodium | Dearomatization-hydrogenation of fluoropyridines. nih.govnih.gov | High diastereoselectivity. nih.gov |

| Cross-Coupling Catalyst | Nickel | Radical cross-coupling for C-C bond formation. news-medical.net | Avoids expensive precious metals like palladium. news-medical.net |

| Cyclization Catalyst | Copper | Intramolecular aminodifluoroalkylation. | Uses an earth-abundant and economical metal. |

| Organocatalyst | e.g., β,β-diaryl serines | Enantioselective electrophilic fluorination. mdpi.com | Metal-free, enables asymmetric synthesis. mdpi.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Boc-4-fluoro-4-piperidinecarboxylic Acid, and how can fluorination efficiency be optimized?

- Methodology :

- Boc Protection : Start with 4-fluoro-piperidine-4-carboxylic acid. Introduce the Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF .

- Fluorination : Fluorination at the 4-position may involve halogen-exchange reactions (e.g., using KF/18-crown-6) or electrophilic fluorinating agents (e.g., Selectfluor®). Monitor reaction progress via <sup>19</sup>F NMR to optimize yield and minimize byproducts .

- Work-Up : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Validate purity using HPLC (>95% by area) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use <sup>1</sup>H NMR to confirm Boc group integration (tert-butyl protons at ~1.4 ppm) and <sup>19</sup>F NMR to verify fluorination. <sup>13</sup>C NMR identifies carboxylate (C=O ~170 ppm) and piperidine ring carbons .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion ([M+H]<sup>+</sup> for C11H17FNO4, expected m/z ~258.11) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect impurities .

Q. How can solubility challenges be addressed during experimental workflows?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous buffers, adjust pH to deprotonate the carboxylic acid (e.g., pH >4.5).

- Co-Solvents : Use mixtures like DMSO:H2O (1:4) or ethanol/PBS to enhance solubility. Pre-warm solvents to 40–50°C if needed .

- Derivatization : Convert to a methyl ester (using HCl/MeOH) for lipophilic assays, then hydrolyze post-reaction .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodology :

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons. Test reactivity in SN<sup>2</sup> reactions (e.g., alkylation) using K2CO3 in acetonitrile .

- Catalytic Applications : Evaluate Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Compare fluorinated vs. non-fluorinated analogs to assess steric/electronic impacts .

- Stability Studies : Monitor decomposition under acidic/basic conditions (e.g., TFA for Boc deprotection) via HPLC to optimize reaction timelines .

Q. What strategies ensure batch-to-batch reproducibility in multi-step syntheses?

- Methodology :

- Quality Control (QC) : Standardize intermediates (e.g., 4-fluoro-piperidine-4-carboxylic acid) using LC-MS and <sup>1</sup>H NMR. Implement in-process controls (e.g., TLC for reaction completion) .

- Reaction Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track key steps (e.g., Boc deprotection).

- Documentation : Maintain detailed logs of solvent batches, catalyst lots, and reaction temperatures to troubleshoot variability .

Q. How can computational modeling predict the compound’s interactions in drug discovery contexts?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., enzymes with active-site carboxylate-binding pockets). Validate with MD simulations (AMBER/GROMACS) .

- DFT Calculations : Analyze electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites. Compare with non-fluorinated analogs to quantify fluorine’s impact .

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate solubility, permeability, and metabolic stability .

Q. What protocols mitigate decomposition during long-term storage?

- Methodology :

- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation. Avoid repeated freeze-thaw cycles .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) for solutions in DMSO. For solid-state stability, use desiccants (silica gel) in sealed containers .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。